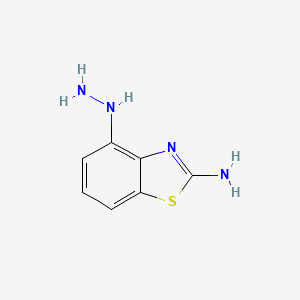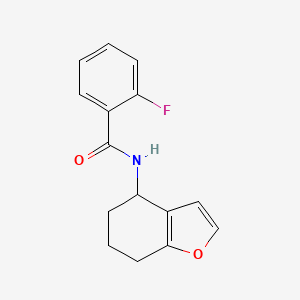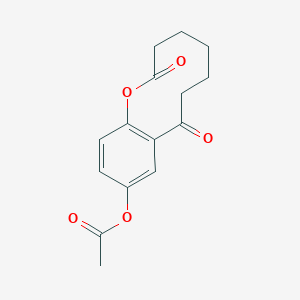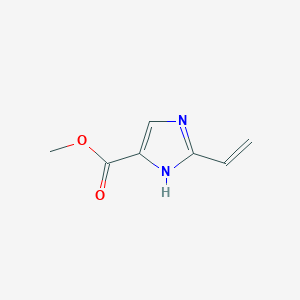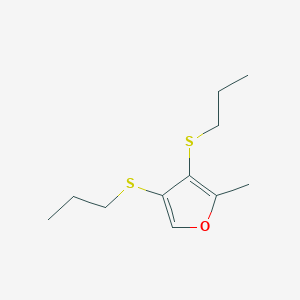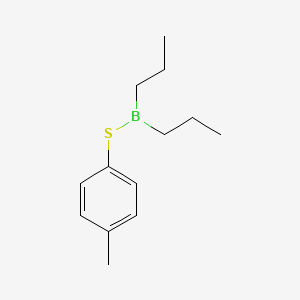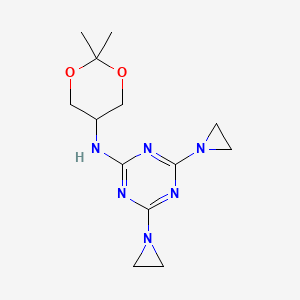
1,3,5-Triazin-2-amine, 4,6-bis(1-aziridinyl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine with 2,2-dimethyl-1,3-dioxane-5-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aziridine rings and dioxane moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as cytotoxicity and biocompatibility.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The aziridine rings are known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The dioxane moiety may also contribute to the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-di(aziridin-1-yl)-1,3,5-triazine
- 5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetate
Uniqueness
4,6-Di(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine is unique due to the presence of both aziridine rings and a dioxane moiety, which impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67026-13-5 |
|---|---|
Molecular Formula |
C13H20N6O2 |
Molecular Weight |
292.34 g/mol |
IUPAC Name |
4,6-bis(aziridin-1-yl)-N-(2,2-dimethyl-1,3-dioxan-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H20N6O2/c1-13(2)20-7-9(8-21-13)14-10-15-11(18-3-4-18)17-12(16-10)19-5-6-19/h9H,3-8H2,1-2H3,(H,14,15,16,17) |
InChI Key |
VMMDEBKTKMPGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)NC2=NC(=NC(=N2)N3CC3)N4CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


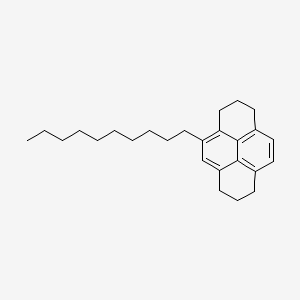
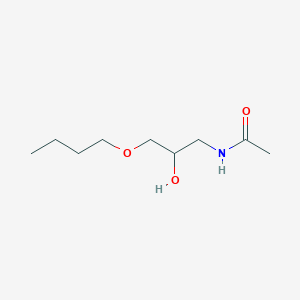
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)

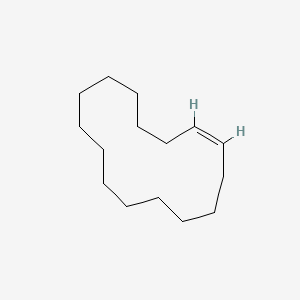
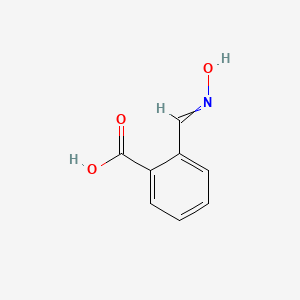
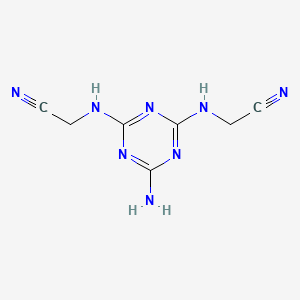
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
